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1-Ethyl-1,3,5-triazinane-2,4-dione

Physicochemical profiling Lipophilicity Drug-likeness

1-Ethyl-1,3,5-triazinane-2,4-dione is a saturated N-ethyl-substituted 1,3,5-triazinane-2,4-dione with a molecular formula of C₅H₉N₃O₂ and a molecular weight of 143.14 g/mol. This compound belongs to the broader class of 1,3,5-triazinane-2,4-diones, a relatively underexplored heterocyclic scaffold.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS No. 66678-74-8
Cat. No. B8632390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,3,5-triazinane-2,4-dione
CAS66678-74-8
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCCN1CNC(=O)NC1=O
InChIInChI=1S/C5H9N3O2/c1-2-8-3-6-4(9)7-5(8)10/h2-3H2,1H3,(H2,6,7,9,10)
InChIKeyJSSARRKQIIWPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1,3,5-triazinane-2,4-dione (CAS 66678-74-8): Procurement-Grade Physicochemical Profile and Sourcing Baseline


1-Ethyl-1,3,5-triazinane-2,4-dione is a saturated N-ethyl-substituted 1,3,5-triazinane-2,4-dione with a molecular formula of C₅H₉N₃O₂ and a molecular weight of 143.14 g/mol [1]. This compound belongs to the broader class of 1,3,5-triazinane-2,4-diones, a relatively underexplored heterocyclic scaffold [2]. It is structurally related to 5-azauracil (the aromatic 1,3,5-triazine-2,4-dione) but exists in the saturated hexahydro form. The N-ethyl substituent at position 1 distinguishes it from the unsubstituted parent 1,3,5-triazinane-2,4-dione (CAS 27032-78-6, MW 115.09) and from N-methyl analogs [3].

Scaffold Saturated 1,3,5-triazinane-2,4-dione core; underexplored heterocyclic building block
N-Ethyl substitution Distinct from unsubstituted parent; enables lipophilicity and hydrogen bond donor modulation
Procurement context For SAR libraries, physicochemical probe studies, or synthetic intermediate use

Why 1-Ethyl-1,3,5-triazinane-2,4-dione Cannot Be Interchanged with Unsubstituted or Methyl-Substituted Triazinane-Diones


Despite sharing the 1,3,5-triazinane-2,4-dione core, N-alkyl substitution produces measurable changes in key physicochemical descriptors that affect solubility, permeability, and hydrogen-bonding capacity [1]. The 1-ethyl derivative exhibits a computed XLogP3-AA of −0.6 versus −1.2 for the unsubstituted parent—a ΔlogP of +0.6 units indicating a meaningful shift in lipophilicity [2]. Additionally, the ethyl group reduces the hydrogen bond donor count from 3 to 2 and introduces one rotatable bond, absent in the parent scaffold, which alters conformational flexibility and molecular recognition properties [1][2]. Generic substitution without verification of these parameters risks introducing uncontrolled variables in solubility-limited or permeability-sensitive assays.

Lipophilicity shift
N-Ethyl substitution increases lipophilicity relative to unsubstituted parent; may alter solubility and permeability profiles
Hydrogen bond donor reduction
Ethyl group replaces one HBD site; reduces HBD capacity, potentially affecting target binding and permeability
Conformational flexibility introduced
One rotatable bond absent in parent scaffold; changes conformational profile and may shift binding thermodynamics

1-Ethyl-1,3,5-triazinane-2,4-dione: Quantitative Differential Evidence Against Closest Structural Analogs


Lipophilicity (XLogP3-AA) of 1-Ethyl vs. Unsubstituted Parent Triazinane-2,4-dione

The N-ethyl substitution on 1-ethyl-1,3,5-triazinane-2,4-dione increases computed lipophilicity by +0.6 log units relative to the unsubstituted 1,3,5-triazinane-2,4-dione parent scaffold, as calculated by PubChem's XLogP3-AA algorithm [1][2]. This represents a approximately 4-fold increase in predicted octanol-water partition coefficient.

Lipophilicity (XLogP)
Target: XLogP3-AA = −0.6 Comparator (unsubstituted parent): XLogP3-AA = −1.2 Δ = +0.6 log units (~4× increase in P)
Supports lipophilicity-driven SAR differentiation
Computed by PubChem XLogP3; experimental validation advised
Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor Count Reduction: 1-Ethyl vs. Parent Triazinane-2,4-dione

The N-ethyl substituent at position 1 eliminates one hydrogen bond donor (HBD) site compared to the unsubstituted parent, reducing the HBD count from 3 to 2 [1][2]. This reduction in HBD capacity may modulate target binding interactions and influence solubility and permeability profiles according to Lipinski's Rule of 5 guidelines.

HBD Count
Target: HBD = 2 Comparator (unsubstituted parent): HBD = 3 Δ = −1 (33% reduction)
May reduce desolvation penalty and improve permeability
Cactvs computed; experimental binding studies recommended
Hydrogen bonding Molecular recognition ADME prediction

Rotatable Bond Introduction: Conformational Flexibility of 1-Ethyl vs. Rigid Parent Scaffold

The ethyl group at position 1 introduces one rotatable bond into the 1,3,5-triazinane-2,4-dione scaffold, whereas the unsubstituted parent has zero rotatable bonds [1][2]. This added conformational degree of freedom may increase entropic penalty upon rigid binding conformations but also provides a new vector for induced-fit interactions with target pockets.

Rotatable Bonds
Target: 1 rotatable bond Comparator (unsubstituted parent): 0 rotatable bonds Δ = +1
Introduces conformational flexibility; may affect binding entropy
Computed; evaluate impact in docking or biophysical assays
Conformational analysis Entropic penalty Molecular docking

Thymidine Phosphorylase Inhibitory Activity: Monocyclic Triazinane-2,4-diones Are Inactive vs. Fused Analogs

A series of monocyclic 1,3,5-triazin-2,4-dione analogues, which includes the core scaffold of 1-ethyl-1,3,5-triazinane-2,4-dione, were evaluated for in vitro thymidine phosphorylase (TP) inhibitory activity and found to be inactive [1]. In contrast, fused bicyclic derivatives bearing keto (C=O) at C7/C4 and thioketo (C=S) at C5/C2 positions showed TP inhibitory activity comparable to the positive control 7-deazaxanthine (IC₅₀ = 42.63 μM) [1]. This class-level finding indicates that monocyclic triazinane-2,4-diones—including the 1-ethyl derivative—are unlikely to serve as TP inhibitors, and that ring fusion is a prerequisite for activity on this target.

TP Inhibitory Activity
Class-level
Monocyclic triazinane-2,4-diones: Inactive Fused bicyclic analogs: Active (7-DX IC₅₀ 42.63 μM)
Monocyclic scaffold not suited for TP inhibition; fused analogs required
Class-level evidence; verify in specific assay conditions
Thymidine phosphorylase Cancer angiogenesis Enzyme inhibition

Caveat: Absence of Published Direct Head-to-Head Biological Data for 1-Ethyl-1,3,5-triazinane-2,4-dione Against Named Comparators

At the time of this analysis (May 2026), no peer-reviewed primary research articles or patents were identified that report direct head-to-head quantitative biological activity data (e.g., IC₅₀, Ki, EC₅₀) for 1-ethyl-1,3,5-triazinane-2,4-dione versus a structurally defined comparator under the same experimental conditions. The monocyclic saturated triazinane-2,4-dione scaffold has been characterized as 'inactive' in at least one enzyme inhibition context [1], while heavily derivatized analogs (e.g., 1,5-dimethyl-6-thioxo variants) exhibit potent herbicidal PPO inhibitory activity with Ki values in the low nanomolar range (30.34 nM for compound 6r) [2]. The 1-ethyl substitution on the saturated scaffold differentiates the compound physicochemically from its unsubstituted parent [3], but biological differentiation from the corresponding N-methyl or N-unsubstituted analogs remains unquantified in the public domain.

Biological Head-to-Head Data
Data to verify
No published direct quantitative biological comparison found (May 2026)
Differentiation relies on physicochemical properties; biological substitution risk unquantified
Comprehensive database search; users must generate comparative data if needed
Evidence gap Procurement risk Due diligence

Optimal Research and Industrial Application Scenarios for 1-Ethyl-1,3,5-triazinane-2,4-dione Based on Available Evidence


Scaffold Diversification Library Synthesis Where Differential Lipophilicity Is Required

With a computed XLogP3-AA of −0.6—0.6 log units higher than the unsubstituted parent—1-ethyl-1,3,5-triazinane-2,4-dione is suited for inclusion in combinatorial libraries exploring the impact of incremental lipophilicity on target engagement or ADME properties within the triazinane-dione chemical space [1]. The single rotatable bond and reduced hydrogen bond donor count (2 vs. 3) further differentiate it from the parent scaffold for structure–activity relationship (SAR) studies [1].

Physicochemical Probe Compound for Hydrogen Bond Donor Modulation Studies

The reduction in hydrogen bond donor count from 3 (parent) to 2 (1-ethyl derivative) makes this compound a useful matched-pair probe for systematically evaluating the contribution of a single HBD site to solubility, permeability, and target binding energetics, without introducing aromatic character or additional heteroatoms [1].

Negative Control in Thymidine Phosphorylase Inhibitor Screening Cascades

Based on class-level evidence that monocyclic 1,3,5-triazin-2,4-diones are inactive against thymidine phosphorylase, while only fused bicyclic analogs show measurable inhibition (positive control 7-deazaxanthine IC₅₀ = 42.63 μM), the 1-ethyl derivative can serve as a structurally matched inactive control compound in TP inhibitor screening cascades, providing a baseline for scaffold-hopping validation [2].

Synthetic Intermediate for Further N-Functionalization

As a saturated N-ethyl-substituted triazinane-2,4-dione with two remaining N–H sites (at positions 3 and 5), this compound can serve as a synthetic intermediate for further selective alkylation, acylation, or fusion reactions to generate more complex, biologically active triazinane derivatives, analogous to the strategies employed for producing fused TP inhibitors or PPO-inhibiting herbicide leads [2][3].

Application
Selection Property
Validation Focus
Scaffold diversification library synthesis
N-Ethyl-substituted saturated core with differential lipophilicity and HBD profile
Incremental physicochemical SAR profiling
Physicochemical probe for HBD modulation studies
Reduced hydrogen bond donor capacity relative to parent scaffold
Solubility, permeability, and target binding energetics comparison
Negative control for thymidine phosphorylase inhibitor screening
Class-level inactivity against TP; structurally matched monocyclic scaffold
Baseline for scaffold-hopping validation experiments
Synthetic intermediate for further N-functionalization
Two remaining N–H sites (positions 3 and 5) available for alkylation or fusion
Derivatization potential for complex triazinane derivatives
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